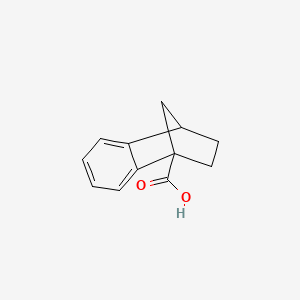

1,4-Methanonaphthalene-1(2H)-carboxylic acid, 3,4-dihydro-

Description

1,4-Methanonaphthalene-1(2H)-carboxylic acid, 3,4-dihydro- is a chemical compound with the molecular formula C₁₁H₁₀. It is also known by other names such as Benzonorbornadiene and 1,4-Dihydro-1,4-methanonaphthalene . This compound is characterized by its unique structure, which includes a naphthalene ring system fused with a methano bridge, making it an interesting subject for various chemical studies.

Properties

IUPAC Name |

tricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-11(14)12-6-5-8(7-12)9-3-1-2-4-10(9)12/h1-4,8H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMVSVNWRMJICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1C3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13733-46-5 | |

| Record name | tricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Methanonaphthalene-1(2H)-carboxylic acid, 3,4-dihydro- typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. This reaction involves the cycloaddition of a conjugated diene with a dienophile. In this case, the diene is typically a substituted butadiene, and the dienophile is a substituted benzene derivative. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

1,4-Methanonaphthalene-1(2H)-carboxylic acid, 3,4-dihydro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the naphthalene ring can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

Substitution: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻)

Major Products Formed

Oxidation: Carboxylic acids, Ketones

Reduction: Alcohols, Alkanes

Substitution: Halogenated derivatives, Amines, Alcohols

Scientific Research Applications

Chemistry

1,4-Methanonaphthalene-1(2H)-carboxylic acid is utilized as a building block in organic synthesis. It serves as an intermediate for creating more complex polycyclic structures. The compound's reactivity allows for various transformations such as oxidation and reduction reactions.

Table 1: Chemical Reactions Involving 1,4-Methanonaphthalene-1(2H)-carboxylic acid

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate. |

| Reduction | Can be reduced to yield alcohols or alkanes using lithium aluminum hydride. |

| Substitution | Undergoes electrophilic and nucleophilic substitution reactions to introduce new functional groups. |

Biology

Research has indicated that this compound exhibits potential biological activity. Studies focus on its interactions with biological molecules, which may lead to therapeutic applications.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of related naphthalene derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that modifications to the naphthalene structure can enhance biological activity, indicating potential for drug development.

Medicine

The compound is being explored for its therapeutic properties. It serves as a precursor in the development of pharmaceuticals targeting specific biological pathways.

Mechanism of Action:

1,4-Methanonaphthalene-1(2H)-carboxylic acid interacts with molecular targets such as enzymes and receptors. This interaction can modulate biological activities through signal transduction pathways.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating polymers and resins with desirable characteristics.

Mechanism of Action

The mechanism of action of 1,4-Methanonaphthalene-1(2H)-carboxylic acid, 3,4-dihydro- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Naphthalene: A simple aromatic hydrocarbon with a similar ring structure but without the methano bridge.

Tetralin (1,2,3,4-Tetrahydronaphthalene): A hydrogenated derivative of naphthalene with a partially saturated ring system.

Decalin (Decahydronaphthalene): A fully hydrogenated derivative of naphthalene with a saturated ring system.

Uniqueness

1,4-Methanonaphthalene-1(2H)-carboxylic acid, 3,4-dihydro- is unique due to its fused ring system with a methano bridge, which imparts distinct chemical and physical properties

Biological Activity

1,4-Methanonaphthalene-1(2H)-carboxylic acid, 3,4-dihydro-, also known as Benzonorbornadiene, is a bicyclic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

- Molecular Formula : C₁₁H₁₀O₂

- CAS Number : 13733-46-5

- Molecular Weight : 174.20 g/mol

Synthesis

The synthesis of 1,4-Methanonaphthalene-1(2H)-carboxylic acid typically involves the Diels-Alder reaction , a cycloaddition process between a conjugated diene and a dienophile. This method is favored for constructing complex cyclic structures efficiently under controlled conditions .

Antimicrobial Properties

Research indicates that derivatives of methanonaphthalene compounds exhibit significant antimicrobial activity. For instance, certain synthesized derivatives demonstrated protective effects against Escherichia coli in murine models. This suggests potential applications in developing antibacterial agents .

The biological activity of 1,4-Methanonaphthalene-1(2H)-carboxylic acid may involve:

- Enzyme Inhibition : The compound can act as a ligand for specific enzymes or receptors, modulating their activity through competitive inhibition.

- Signal Transduction Pathways : Interaction with cellular pathways may influence gene expression and cellular responses.

Study on Antibacterial Activity

A study evaluated various derivatives of naphthalene compounds for their antibacterial properties. Among them, specific esters showed efficacy against gram-negative bacteria at doses ranging from 50 to 400 mg/kg. The results indicated that these compounds might function as prodrugs, requiring metabolic activation to exert their effects .

| Compound | Activity | Mechanism |

|---|---|---|

| Ethyl ester of naphthyridine | Protective against E. coli | Pro-drug mechanism |

| Butyl ester of naphthyridine | Protective against E. coli | Pro-drug mechanism |

Research Findings on Chemical Reactions

1,4-Methanonaphthalene-1(2H)-carboxylic acid undergoes various chemical reactions that can enhance its biological activity:

- Oxidation : Using agents like potassium permanganate can yield carboxylic acids or ketones.

- Reduction : Lithium aluminum hydride can reduce the compound to alcohols or alkanes.

- Substitution Reactions : Electrophilic substitutions can introduce functional groups that may enhance biological interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Methanonaphthalene-1(2H)-carboxylic acid, 3,4-dihydro-?

- Methodology : Adapt protocols from analogous naphthalene derivatives. For example:

- Use L-tryptophan or similar precursors with aldehydes/ketones under acidic reflux conditions to form the bicyclic core .

- Adjust pH during crystallization (e.g., sodium hydroxide to pH 8) to isolate the carboxylic acid form .

- Confirm purity via NMR (e.g., δ 1.25–11.24 ppm for proton environments) and mass spectrometry (M.W. ~217–281 g/mol based on related structures) .

Q. How can researchers ensure structural fidelity during synthesis?

- Methodology :

- Perform X-ray crystallography or 2D NMR (COSY, HSQC) to resolve stereochemistry, especially for the methano bridge and dihydro positions.

- Compare spectroscopic data (e.g., ¹H-NMR chemical shifts and coupling constants) to structurally validated compounds like tetrahydro-β-carboline derivatives .

Q. What storage conditions are recommended for this compound?

- Methodology :

- Store at 0–6°C in airtight containers under inert gas (e.g., argon), as suggested for similar thermally sensitive naphthalene derivatives .

- Avoid prolonged exposure to light or humidity to prevent degradation of the carboxylic acid group .

Advanced Research Questions

Q. How can computational modeling predict reactivity in Diels-Alder or cycloaddition reactions?

- Methodology :

- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) of the methano bridge and dihydro regions.

- Compare reactivity to 1,4-dihydro-1,4-methanonaphthalene-2-carbonitrile, which has demonstrated nitrile group participation in nucleophilic additions .

Q. What in vitro models are suitable for assessing toxicity?

- Methodology :

- Follow ATSDR guidelines for naphthalene derivatives:

- Test hepatic and renal effects in primary hepatocytes or HEK293 cells .

- Use LC-MS/MS to quantify metabolites (e.g., epoxides or hydroxylated products) linked to cytotoxicity .

Q. How to resolve contradictions in reported hazard data?

- Methodology :

- Compare batch-specific purity (e.g., 95% vs. >98%) and synthetic byproducts, as impurities may influence toxicity profiles .

- Conduct GHS classification assays (e.g., Ames test for mutagenicity) to validate safety claims in absence of OSHA/HCS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.